molecular formula C16H23NO2 B8315031 2-Cyclohexylethylaminophenylacetic acid

2-Cyclohexylethylaminophenylacetic acid

Cat. No.: B8315031
M. Wt: 261.36 g/mol
InChI Key: HSLIATSXRQYTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylethylaminophenylacetic acid is a synthetic organic compound characterized by a phenylacetic acid backbone substituted with a cyclohexylethylamino group. These compounds often exhibit pharmacological relevance, particularly in drug development, due to their structural similarity to mandelic acid derivatives and other arylacetic acids.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(2-cyclohexylethylamino)-2-phenylacetic acid

InChI

InChI=1S/C16H23NO2/c18-16(19)15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,18,19)

InChI Key

HSLIATSXRQYTJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score* Molecular Weight (g/mol)
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid 4335-77-7 C₁₄H₁₈O₃ Cyclohexyl, hydroxyl, phenyl 0.87 234.29
Mandelic Acid 90-64-2 C₈H₈O₃ Phenyl, hydroxyl 1.00 (reference) 152.15
α-Cyclopentylmandelic Acid 427-49-6 C₁₃H₁₆O₃ Cyclopentyl, hydroxyl, phenyl 0.87 220.26
Benzilic Acid 76-93-7 C₁₄H₁₂O₃ Diphenyl, hydroxyl N/A 228.24
Cyclohexylacetic Acid 5292-21-7 C₈H₁₄O₂ Cyclohexyl N/A 142.20

*Similarity scores are relative to mandelic acid as the reference compound .

Key Observations :

  • Substitution of cyclopentyl (α-Cyclopentylmandelic Acid) vs. cyclohexyl alters steric hindrance and metabolic stability, impacting biological activity .
  • Benzilic acid’s diphenyl structure increases molecular rigidity, which may reduce conformational flexibility compared to mono-phenyl analogs .

Preparation Methods

Reaction Mechanism

This method (Search Result) utilizes cyclohexylamine, 1,2-dichloroethane, and sodium sulfite in a water-ethanol mixed solvent (3:4 mass ratio) under reflux (60–70°C). Copper powder (1–2 wt%) catalyzes the nucleophilic substitution and sulfonation steps:

Key steps :

  • Alkylation : Cyclohexylamine reacts with 1,2-dichloroethane to form 2-cyclohexylethylamine.

  • Sulfonation : Sodium sulfite introduces the sulfonic acid group.

  • Acidification : Concentrated HCl adjusts pH to 5–7, inducing crystallization.

Optimized conditions :

ParameterValue
Reaction time1 h at reflux
Solvent ratio (H₂O:EtOH)3:4
Catalyst loading1.5% Cu powder
Yield85–92%
Purity>99% (HPLC)

Advantages :

  • Eliminates multi-step purification

  • Scalable to industrial production

  • Minimal byproducts (e.g., <0.5% dichloroethane dimer)

Multi-Step Synthesis from 2-(1-Cyclohexenyl)ethylamine

Pathway Overview (Search Result)

This three-step approach converts cyclohexene acetonitrile to 2-(1-cyclohexenyl)ethylamine, followed by coupling with phenylacetic acid derivatives:

Step 1 : Hydrobromination of cyclohexene acetonitrile

  • Reagent: 30–45% HBr in acetic acid

  • Temp: 40°C, 1–2 h

  • Intermediate: 1-bromocyclohexylacetonitrile (Yield: 94%)

Step 2 : Catalytic hydrogenation

  • Catalyst: Ni-Pd alloy (5 wt%)

  • Conditions: 50–120°C, 1–5 MPa H₂

  • Intermediate: 1-bromocyclohexylethylamine (Yield: 84%)

Step 3 : Amidation with phenylacetic acid

  • Coupling agent: CDI (1,1′-carbonyldiimidazole)

  • Solvent: THF, 65°C, 3 h

  • Final product yield: 76%

  • Purity: 93% (LC-MS)

Limitations :

  • Requires specialized hydrogenation equipment

  • Higher catalyst costs compared to Cu

Solid-Phase Synthesis for High-Purity Applications

Protocol (Search Result)

Developed for medicinal chemistry, this method anchors phenylacetic acid to Wang resin, enabling precise functionalization:

Procedure :

  • Resin activation : Treat with DIC (N,N′-diisopropylcarbodiimide)/HOAt (1-hydroxy-7-azabenzotriazole) in DMF.

  • Cyclohexylethylamine coupling : 24 h, RT, under N₂.

  • Cleavage : TFA (95%)/H₂O (2.5%)/TIS (2.5%), 2 h.

Performance metrics :

MetricValue
Loading capacity0.8 mmol/g resin
Stepwise yield89%
Overall purity98.5% (after HPLC)

Applications :

  • Parallel synthesis of analogs

  • Ideal for structure-activity relationship (SAR) studies

Enzymatic Resolution for Chiral Synthesis

Biocatalytic Approach (Search Result)

Lipase B from Candida antarctica (CAL-B) resolves racemic 2-cyclohexylethylaminophenylacetic acid esters:

Conditions :

  • Substrate: Ethyl 2-cyclohexylethylaminophenylacetate

  • Enzyme loading: 10 mg/mL

  • Solvent: MTBE, 30°C, 48 h

  • Conversion: 45% (theoretical max 50%)

  • Enantiomeric excess (ee) :

    • (R)-isomer: 98%

    • (S)-isomer: 97%

Economic analysis :

FactorCost Impact
Enzyme reuse cyclesUp to 5 batches
Solvent recovery85% MTBE recycled

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
One-pot synthesis92>99120Industrial
Multi-step7693340Pilot-scale
Solid-phase8998.52,100Lab-scale
Enzymatic resolution4598890Niche

Critical Challenges and Solutions

  • Byproduct formation in alkylation :

    • Issue : Dichloroethane oligomers at >70°C

    • Fix : Strict temp control (±2°C) via jacketed reactors

  • Catalyst deactivation :

    • Issue : Cu powder oxidation in aqueous media

    • Fix : N₂ sparging during reaction

  • Chiral impurity in enzymatic routes :

    • Issue : Ester substrate racemization

    • Fix : Use tert-butyl esters (lower racemization rate)

Q & A

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/skin contact.
  • Neutralize acidic waste with NaHCO₃ before disposal.
  • Emergency procedures: For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.